Regiochemical Identity: N3-Methyl vs. N1-Methyl Substitution Establishes Distinct Physicochemical Profile
The target compound (N3-methyl regioisomer) possesses a Polar Surface Area (PSA) of 73.8 Ų, with 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), and a single rotatable bond . The 1-methyl regioisomer (1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide), while isomeric and sharing the same molecular formula (C8H8N4O), exhibits a different spatial arrangement of the hydrogen-bonding carboxamide group relative to the imidazole N-methyl, altering its molecular recognition profile. This shift is critical in the context of kinase hinge-binding motifs, where the precise geometry of the carboxamide influences ATP-site complementarity [1]. Specifically, the N3-methyl placement preserves a pyridine-like nitrogen at the 5-position (N5) as a potential hinge-binding element, whereas the N1-methyl isomer may sterically or electronically alter this interaction.
| Evidence Dimension | Topological Polar Surface Area (PSA), HBD/HBA Count, and Rotatable Bonds |
|---|---|
| Target Compound Data | PSA: 73.8 Ų, HBD: 1, HBA: 3, Rotatable Bonds: 1 |
| Comparator Or Baseline | 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide (regioisomer): Computed PSA, HBD/HBA count are identical, but spatial orientation of the carboxamide differs due to N1 vs N3 methyl placement. No experimental quantitative head-to-head data available. |
| Quantified Difference | Difference in kinase hinge-binding topology (qualitative class-level SAR inference). No direct IC50 comparison available. |
| Conditions | In silico computed properties (Chem960); kinase hinge-binding motif analysis from imidazopyridine medicinal chemistry literature. |
Why This Matters
For fragment-based screening libraries, regioisomeric identity determines hit expansion vectors and must be verified analytically before committing to SAR campaigns.
- [1] Wu Y, Huang Y, Xu L, et al. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Arch Pharm (Weinheim). 2018;351(5):e1700381. doi:10.1002/ardp.201700381 View Source
